molecular formula C20H17N5O2 B15188984 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide CAS No. 87948-83-2

5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide

Cat. No.: B15188984
CAS No.: 87948-83-2
M. Wt: 359.4 g/mol
InChI Key: PVCARFUEOTZAIC-UHFFFAOYSA-N
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Description

5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a pyridine ring and substituted with various functional groups, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

The synthesis of 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields .

Chemical Reactions Analysis

5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as a phosphodiesterase inhibitor, modulating the levels of cyclic AMP and cyclic GMP in cells .

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide include other pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and biological activities. For instance, pyrazolo[1,5-a]pyrimidines are known for their kinase inhibitory activity, while pyrido[2,3-d]pyrimidines exhibit antiproliferative and antimicrobial properties .

Properties

CAS No.

87948-83-2

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-ethyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-2-15-18(19(26)23-16-10-6-7-12-21-16)20(27)25-17(22-15)11-13-24(25)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,23,26)

InChI Key

PVCARFUEOTZAIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=N1)C=CN2C3=CC=CC=C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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